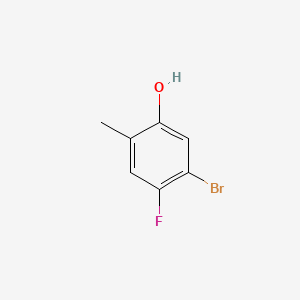

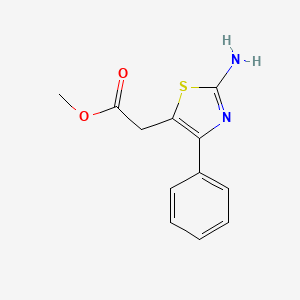

![molecular formula C9H7NOS B2541917 Benzo[B]thiophene-7-carboxamide CAS No. 959756-04-8](/img/structure/B2541917.png)

Benzo[B]thiophene-7-carboxamide

Overview

Description

Benzo[B]thiophene-7-carboxamide is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Benzo[b]thiophene derivatives have shown significant promise in antimicrobial and antitubercular therapies. A study on benzo[b]thiophene acylhydrazones demonstrated their effectiveness as antimicrobial agents against multidrug-resistant Staphylococcus aureus, showcasing a minimal inhibitory concentration (MIC) as low as 4 µg/mL for certain strains, including methicillin and daptomycin-resistant strains (Barbier et al., 2022). Another research initiative highlighted the synthesis of benzo[b]thiophene derivatives that exhibited potent antitubercular activity against Mycobacterium tuberculosis H37Ra, including multidrug-resistant strains. These findings indicate the potential of benzo[b]thiophene-based compounds in treating mycobacterial infections (Mahajan et al., 2016).

Anticancer Properties

Certain benzo[b]thiophene derivatives have been identified as potent inhibitors of human cancer cell growth at nanomolar concentrations. For instance, benzo[b]thiophene-6-carboxamide 1,1-dioxides have exhibited significant cytotoxicity against various tumor cell lines, inducing apoptosis and cell cycle arrest, highlighting their potential as antineoplastic agents (Sagardoy et al., 2010).

Neuropharmacological Potential

Research on two investigational compounds, including a benzo[b]thiophene derivative, has provided insights into neuropharmacokinetics, revealing a prolonged residence in the rat brain compared to systemic circulation. These findings suggest the relevance of benzo[b]thiophene derivatives in brain-targeted therapies, offering a foundation for further exploration in neuropharmacological applications (Tang et al., 2014).

Synthetic and Chemical Applications

Benzo[b]thiophene derivatives have also been utilized as intermediates in the synthesis of pharmaceutically relevant molecules. A novel method for preparing 2-aryl-3-substituted benzo[b]thiophenes showcases the compound's utility in medicinal chemistry, particularly as selective estrogen receptor modulators (David et al., 2005). Moreover, the use of thio-Ugi adducts for creating a library of benzo[b]thiophene and S-heterocycles via copper-catalyzed intramolecular C-S bond formation underlines the versatility of benzo[b]thiophene in synthetic chemistry (Kim et al., 2015).

Mechanism of Action

Target of Action

Benzo[B]thiophene-7-carboxamide primarily targets the STING (Stimulator of Interferon Genes) protein . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

Upon being activated by its agonists, including this compound, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The proposed binding mode of this compound and STING protein displays that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Safety and Hazards

Future Directions

The wide range of biological activities of benzothiophene has generated interest among medicinal chemists, leading to the discovery of several lead molecules against numerous diseases . Future research could focus on designing and synthesizing more benzo[b]thiophene derivatives and evaluating their biological activities .

Biochemical Analysis

Biochemical Properties

Benzo[B]thiophene-7-carboxamide has been found to exhibit STING-agonistic activity . This means that it can activate the STING protein, triggering the IRF and NF-κB pathways . These pathways generate type I interferons and proinflammatory cytokines, which are crucial for priming the innate immune responses .

Cellular Effects

The activation of the STING protein by this compound leads to increased phosphorylation of the downstream signaling molecules TBK1 and IRF3 . This influences cell function by triggering the production of type I interferons and proinflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the STING protein . The proposed binding mode includes two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction between the compound and the CDN-binding domain of the STING protein .

Properties

IUPAC Name |

1-benzothiophene-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZDSIXXBVIGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

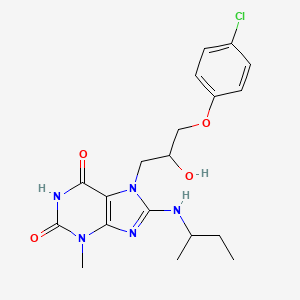

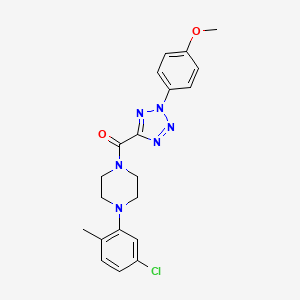

![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B2541841.png)

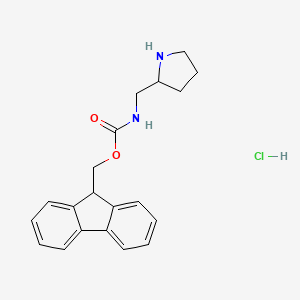

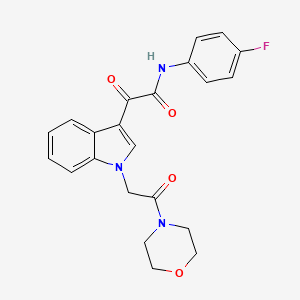

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)

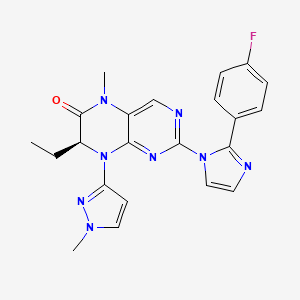

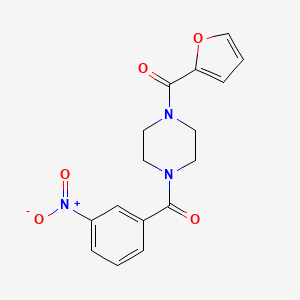

![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)